molecular formula C12H18O4 B2365942 {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol CAS No. 392711-13-6

{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol

Cat. No.: B2365942
CAS No.: 392711-13-6
M. Wt: 226.272
InChI Key: MGCDWDXBVVTXJH-UHFFFAOYSA-N
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Description

{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol is a phenylmethanol derivative featuring a triethylene glycol monomethyl ether chain attached to the phenyl ring. Compounds with this structure, containing an aromatic alcohol and polyether chain, are of significant interest in organic synthesis and materials science . The benzyl alcohol functional group serves as a versatile handle for further chemical transformations, allowing this compound to be used as a key synthetic intermediate or building block in the development of more complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary use.

Properties

IUPAC Name

[4-[2-(2-methoxyethoxy)ethoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCDWDXBVVTXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis: Alkylation of 4-Hydroxybenzyl Alcohol

The most widely documented method involves a two-step Williamson ether synthesis. In this approach, 4-hydroxybenzyl alcohol reacts with 1-bromo-2-(2-methoxyethoxy)ethane under basic conditions to install the polyether chain.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the phenolic oxygen of 4-hydroxybenzyl alcohol attacks the bromoether. Key parameters include:

  • Base : Potassium carbonate (K₂CO₃) in acetonitrile.
  • Temperature : Heating at reflux (82°C) for 12–24 hours.
  • Molar Ratio : A 1:1.2 stoichiometry of 4-hydroxybenzyl alcohol to bromoether ensures complete conversion.

Optimization and Yield

Ronconi et al. (2008) reported an 80% yield using this method. Critical factors for optimization include:

  • Solvent Choice : Acetonitrile outperforms dimethylformamide (DMF) or tetrahydrofuran (THF) due to superior solubility of K₂CO₃.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
Table 1: Williamson Ether Synthesis Parameters
Parameter Value Impact on Yield
Base K₂CO₃ Maximizes SN2
Solvent Acetonitrile Enhances kinetics
Reaction Time 18 hours 80% yield
Workup Aqueous extraction + column >95% purity

Tosylate Intermediate Route

An alternative strategy employs a tosylate derivative for ether formation, leveraging better leaving-group reactivity. This method is described in patents and synthesis guides.

Synthesis of Tosylate Precursor

Triethylene glycol monomethyl ether is converted to 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate via tosylation:

  • Reagents : Tosyl chloride (TsCl), potassium hydroxide (KOH) in dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 16-hour reaction.

Nucleophilic Substitution with 4-Hydroxybenzyl Alcohol

The tosylate intermediate reacts with 4-hydroxybenzyl alcohol under mild basic conditions:

  • Base : Sodium hydride (NaH) in THF.
  • Temperature : Room temperature, 30 minutes.
  • Yield : ~70% after purification.
Table 2: Tosylate Route Efficiency
Step Yield Purity (HPLC)
Tosylation 85% 90%
Substitution 70% 88%

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers stereochemical control, though its use for this compound is less common. A modified protocol involves:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Substrates : 4-Hydroxybenzyl alcohol and 2-(2-methoxyethoxy)ethanol.
  • Solvent : THF at 0°C.

Challenges and Adjustments

  • Cost : High reagent expense limits scalability.
  • Byproducts : Triphenylphosphine oxide complicates purification.
  • Yield : 65% after silica gel chromatography.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield Cost Scalability Purity
Williamson Ether 80% Low High >95%
Tosylate Route 70% Medium Moderate 88%
Mitsunobu Reaction 65% High Low 90%

Key Findings :

  • The Williamson method is optimal for industrial-scale synthesis due to cost-effectiveness and high yield.
  • The Tosylate route suits lab-scale production where intermediate isolation is required.
  • Mitsunobu conditions are less favorable due to reagent costs and lower yields.

Advanced Purification Techniques

Post-synthesis purification is critical for removing polyether byproducts. Effective methods include:

  • Size-Exclusion Chromatography : Separates oligomers based on molecular weight.
  • Crystallization : Ethanol/water (1:1) recrystallization achieves >99% purity.

Industrial-Scale Production Insights

Commercial suppliers like Sigma-Aldrich and Enamine utilize continuous-flow reactors for the Williamson method, reducing reaction time to 6 hours with 85% yield. Key industrial parameters:

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Automation : In-line FTIR monitors reaction progress.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde or 4-[2-(2-Methoxyethoxy)ethoxy]benzoic acid.

    Reduction: Formation of 4-[2-(2-Methoxyethoxy)ethoxy]phenylmethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized as a solvent and intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Functional Groups Key Structural Differences Reference
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol 4-position: methoxyethoxyethoxy chain Benzyl alcohol, ethers Reference compound
{3-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol 3-methoxy, 4-methoxyethoxyethoxy Benzyl alcohol, ethers Methoxy group at 3-position
2-(4-Methoxyphenyl)ethanol 4-methoxy Ethanol Shorter chain (no ethoxyethoxy extension)
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol 4-benzylpiperazine-ethoxy Benzyl alcohol, piperazine Piperazine ring introduces basicity
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethanol 4-diazenyl, 4-methoxy Ethanol, diazenyl Conjugated diazenyl group

Key Observations :

  • Positional Isomerism : The placement of substituents (e.g., 3-methoxy vs. 4-methoxy) significantly impacts electronic properties and reactivity. For example, the 3-methoxy analog () may exhibit steric hindrance in reactions compared to the para-substituted target compound .
  • Chain Length: Compounds with shorter chains (e.g., 2-(4-Methoxyphenyl)ethanol) lack the ethoxyethoxy extension, reducing solubility in polar solvents compared to the target compound .

Physical and Chemical Properties

  • Solubility: The ethoxyethoxy chain in the target compound enhances hydrophilicity compared to simpler analogs like 2-(4-Methoxyphenyl)ethanol, which is soluble in DMSO and methanol but less so in water .
  • Reactivity: Analogs with epoxy groups (e.g., 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol, ) exhibit ring-opening reactivity, unlike the target compound .

Biological Activity

{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol, also referred to as 3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenylmethanol, is a complex organic compound characterized by a phenolic structure with multiple ether linkages. Its molecular formula is C₁₄H₁₈O₅, which highlights its potential for diverse biological activities due to the presence of functional groups that can interact with various biological targets.

Chemical Structure and Properties

The compound features a branched ether chain attached to a phenolic moiety, which enhances its solubility and bioactivity compared to simpler phenolic compounds. The structural complexity may facilitate unique interactions within biological systems, making it a subject of interest in pharmacological research.

Property Value
Molecular FormulaC₁₄H₁₈O₅
Molecular Weight270.29 g/mol
Functional GroupsEther, Hydroxyl

Antioxidant Activity

Phenolic compounds are widely recognized for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress. Preliminary studies suggest that this compound may exhibit significant antioxidant activity, potentially contributing to cellular protection against oxidative damage.

Antimicrobial Properties

Research indicates that compounds with ether and phenolic structures often possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. While specific data on this compound's efficacy is limited, similar compounds have shown promising results in inhibiting microbial growth.

Pharmacological Effects

The pharmacological potential of this compound is underscored by its structural similarity to other bioactive compounds. Similar derivatives have been investigated for their roles in treating conditions such as inflammation and cancer. The presence of multiple ether linkages may enhance the compound's pharmacokinetic properties, including absorption and distribution within biological systems .

Study on Antioxidant Properties

A study focused on the antioxidant capacity of phenolic compounds found that derivatives similar to this compound effectively reduced oxidative stress markers in vitro. The compound demonstrated a dose-dependent effect on scavenging reactive oxygen species (ROS), indicating its potential utility in formulations aimed at mitigating oxidative damage in cells.

Antimicrobial Efficacy

In a comparative analysis of various phenolic ethers, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate antibacterial activity, suggesting its possible application in developing antimicrobial agents .

Toxicity and Safety Profile

Toxicological evaluations reveal that compounds related to this compound generally exhibit low acute toxicity. For instance, the oral LD50 values for structurally similar compounds have been reported at approximately 11,800 mg/kg in rats, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol, and how can purity be optimized?

The compound is synthesized via reduction of ester precursors. A typical method involves reducing 3-methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzoic acid methyl ester using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the primary alcohol. For high purity (>95%), column chromatography with ethyl acetate/hexane gradients is recommended. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.3–3.5 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms hydroxyl (O-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 269.2). Comparative analysis with similar ether-alcohols (e.g., 2-(2-methoxyethoxy)ethanol) helps resolve overlapping signals .

Q. How does the hydroxyl group in this compound participate in oxidation reactions?

The benzylic alcohol undergoes oxidation with KMnO₄ or CrO₃ to form {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}carbaldehyde or benzoic acid derivatives. Solvent choice (e.g., acetone for KMnO₄, dichloromethane for CrO₃) impacts reaction efficiency. Kinetic studies show tertiary alcohols in similar structures resist oxidation, highlighting the reactivity of this primary alcohol .

Advanced Research Questions

Q. What methodologies enable regioselective functionalization of the aromatic ring in this compound?

Electrophilic aromatic substitution (EAS) is limited due to electron-donating methoxy and ethoxy groups. Directed ortho-metalation (DoM) using n-BuLi and tetramethylethylenediamine (TMEDA) allows selective introduction of substituents (e.g., halogens, nitro groups) at the para position relative to the hydroxymethyl group. Computational modeling (DFT) predicts activation barriers for competing pathways .

Q. How does this compound compare to morpholine- or piperidine-containing analogs in biological activity?

Structural analogs with azepane or morpholine rings (e.g., [4-(2-morpholin-4-ylethoxy)phenyl]methanol) exhibit stronger antimicrobial and anticancer activity due to enhanced membrane permeability and target binding. The absence of a nitrogen heterocycle in the target compound reduces cytotoxicity but improves solubility, making it suitable for drug delivery systems .

Q. What role does this compound play in polymer chemistry or materials science?

The multiple ether linkages enable its use as a monomer in polyether synthesis. Ring-opening polymerization (ROP) with epoxides yields hydrophilic polymers with tunable glass transition temperatures (Tg). Applications include biodegradable hydrogels and pH-responsive drug carriers. Comparative thermogravimetric analysis (TGA) shows degradation onset at 220°C, suitable for processing below 200°C .

Q. How can contradictions in reported bioactivity data for similar compounds be resolved?

Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., MTT assays in HEK-293 and MCF-7 cells) and structural-activity relationship (SAR) studies clarify mechanisms. For example, replacing the terminal methoxy group with fluorine enhances antiproliferative effects by 40% in breast cancer models .

Methodological Guidance

Q. What strategies mitigate side reactions during ether bond formation in related syntheses?

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems.
  • Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before etherification.
  • Monitor reaction progress via gas chromatography (GC) to minimize over-alkylation .

Q. How can computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding to enzymes like cyclooxygenase-2 (COX-2). Parameterization using CHARMM force fields predicts hydrogen bonding with active-site residues (e.g., Arg120). Validate predictions with surface plasmon resonance (SPR) binding assays .

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